molecular formula C20H21ClFN3O3S B2800308 2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine CAS No. 630085-11-9

2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine

Cat. No.: B2800308
CAS No.: 630085-11-9
M. Wt: 437.91
InChI Key: KJXGXDPEDVNGQD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the sulfonyl group: This step involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

    Attachment of the diamine side chain: The final step involves the nucleophilic substitution reaction of the sulfonylated oxazole with N,N-dimethyl-1,3-diaminopropane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-chlorophenyl)-4-((4-methylphenyl)sulfonyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
  • N1-(2-(4-chlorophenyl)-4-((4-bromophenyl)sulfonyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Uniqueness

2-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine is unique due to the presence of the fluorine atom in the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-25(2)13-3-12-23-19-20(29(26,27)17-10-8-16(22)9-11-17)24-18(28-19)14-4-6-15(21)7-5-14/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXGXDPEDVNGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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